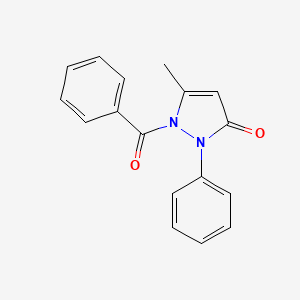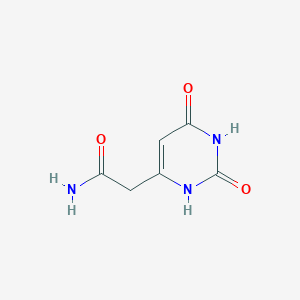![molecular formula C8H7N3OS B12911212 3-Methyl-2-sulfanylidene-2,3-dihydro-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 61737-20-0](/img/structure/B12911212.png)
3-Methyl-2-sulfanylidene-2,3-dihydro-4H-pyrido[1,2-a][1,3,5]triazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-thioxo-2H-pyrido[1,2-a][1,3,5]triazin-4(3H)-one is a heterocyclic compound that belongs to the class of pyridotriazines This compound is characterized by its fused ring structure, which includes a pyridine ring and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-thioxo-2H-pyrido[1,2-a][1,3,5]triazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with carbon disulfide and methyl iodide, followed by cyclization with hydrazine hydrate. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-thioxo-2H-pyrido[1,2-a][1,3,5]triazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature, aqueous or organic solvents.
Reduction: Lithium aluminum hydride; conditionsanhydrous solvents, low temperature.
Substitution: Alkyl halides, nucleophiles; conditionspolar aprotic solvents, elevated temperature.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-2-thioxo-2H-pyrido[1,2-a][1,3,5]triazin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-2-thioxo-2H-pyrido[1,2-a][1,3,5]triazin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: Similar fused ring structure but with different substituents.
Thiazolo[3,2-a]pyrimidines: Contains a thiazole ring instead of a triazine ring.
Pyrazolo[3,4-d]pyrimidines: Features a pyrazole ring fused to a pyrimidine ring.
Uniqueness
3-Methyl-2-thioxo-2H-pyrido[1,2-a][1,3,5]triazin-4(3H)-one is unique due to its specific ring structure and the presence of both a thioxo group and a methyl group. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
61737-20-0 |
|---|---|
Molecular Formula |
C8H7N3OS |
Molecular Weight |
193.23 g/mol |
IUPAC Name |
3-methyl-2-sulfanylidenepyrido[1,2-a][1,3,5]triazin-4-one |
InChI |
InChI=1S/C8H7N3OS/c1-10-7(13)9-6-4-2-3-5-11(6)8(10)12/h2-5H,1H3 |
InChI Key |
TVKCRKKIPAYQIL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=S)N=C2C=CC=CN2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-cyano-4-nitroimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12911144.png)

![4-(Methylsulfanyl)-2h-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12911146.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-(3-chlorophenyl)-N-methyl-](/img/structure/B12911153.png)
![Furan, 2-nitro-5-[(4-nitrophenyl)ethynyl]-](/img/structure/B12911158.png)
![3-[(4-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)amino]-1,4-dihydropyrazine-2,5-dicarbonitrile](/img/structure/B12911166.png)




![4-Chloro-5-[(4-fluorophenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12911189.png)

